Isononyl stearate

Description

Significance of Ester Chemistry in Modern Science and Engineering

Ester chemistry is a cornerstone of modern organic synthesis and materials science. mdpi.com Esters, characterized by the RCOOR' functional group, are formed through the reaction of an acid and an alcohol, a process known as esterification. reagent.co.ukwikipedia.org This reaction is fundamental to both natural and industrial processes. In nature, esters are responsible for the characteristic fragrances of many fruits and flowers and are the primary components of fats and oils (triglycerides). reagent.co.ukwikipedia.orgaakash.ac.in

In science and engineering, the applications of esters are vast and varied. They are utilized as:

Solvents: Low molecular weight esters are effective solvents for a wide array of plastics, resins, and lacquers due to their polarity and volatility. wikipedia.orgtaylorandfrancis.com

Plasticizers: Certain esters are added to polymers like polyvinyl chloride (PVC) to increase their flexibility and durability. taylorandfrancis.comatamanchemicals.com

Polymers: The ester linkage is the repeating unit in polyesters, a major class of synthetic plastics used to produce everything from beverage bottles to textile fibers. reagent.co.ukwikipedia.org

Fine Chemicals: Esters are crucial intermediates and building blocks in the synthesis of pharmaceuticals and agrochemicals. mdpi.com

Industrial Lubricants: Synthetic esters are among the largest classes of commercial lubricants, valued for their performance under a wide range of conditions. wikipedia.org

The versatility of the ester functional group allows for fine-tuning of molecular properties, making ester chemistry an indispensable tool for developing new materials and technologies. reagent.co.uk

Academic Context and Research Trajectories of Isononyl Stearate (B1226849)

Isononyl stearate is the ester formed from the reaction of isononyl alcohol and stearic acid. ontosight.ai As a branched fatty acid ester, its primary research context is rooted in industrial and applied chemistry, particularly within the cosmetics and personal care sector. ontosight.aijustia.com While it may not be the subject of extensive fundamental academic studies in the same way as biologically active lipids, its use in formulations provides a practical platform for research into the material properties of branched esters.

Current research trajectories involving compounds like this compound are focused on:

Formulation Science: Investigating its role as an emollient, where it forms a barrier on the skin to prevent moisture loss and impart a soft, smooth feel. atamanchemicals.comontosight.ai Research in this area compares the sensory profiles (skin-feel, spreadability, oiliness) of different emollients, including branched esters like this compound, to optimize cosmetic products. aston-chemicals.comuq.edu.au

Material Characterization: Studying the physical properties it imparts to emulsions and other cosmetic bases. This includes effects on viscosity, texture, and stability of creams and lotions. uq.edu.auresearchgate.net

Synthesis Optimization: Developing and refining esterification processes to improve yield, purity, and cost-effectiveness. This can involve the study of different catalysts, such as p-toluenesulfonic acid, to drive the reaction efficiently. google.comgoogle.com

Structure-Performance Relationships: Implicitly, the use of this compound in industry drives a need to understand how its specific branched structure (an iso-nonyl group) provides benefits over linear esters (like isopropyl stearate or octyl stearate) or other branched esters (like isononyl isononanoate). justia.comaston-chemicals.com

Fundamental Research Questions and Objectives Pertaining to this compound

The applied nature of this compound's use gives rise to several fundamental research questions aimed at understanding and optimizing its performance. The primary objectives of such research are to establish clear links between its molecular structure and its functional properties in complex systems.

Key research questions include:

Influence of Branching on Rheology and Sensory Perception: How does the branched isononyl chain, compared to a linear alkyl chain, affect the flow properties (rheology) and skin-feel of a cosmetic emulsion? The objective is to quantify attributes like spreadability and perceived oiliness to create products with desired sensory characteristics. aston-chemicals.comuq.edu.au

Interfacial Behavior and Emulsion Stability: What is the effect of this compound on the stability of oil-in-water (O/W) or water-in-oil (W/O) emulsions? Research aims to understand its interaction with emulsifiers and other ingredients at the oil-water interface, which is critical for the shelf-life and performance of the final product. justia.comacs.org

Solubility and Delivery: How does this compound function as a solvent or dispersant for other active or aesthetic ingredients (e.g., pigments, UV filters) within a formulation? The goal is to ensure uniform distribution and stability of all components. aston-chemicals.com

Comparative Performance Analysis: What are the quantifiable performance differences between this compound and other related esters, such as isononyl isononanoate or isodecyl stearate? aston-chemicals.comnih.gov This comparative analysis helps formulators select the optimal emollient based on specific performance targets, such as lubricity, emollience, and compatibility.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 7-methyloctyl octadecanoate nih.gov |

| Molecular Formula | C₂₇H₅₄O₂ |

| Molecular Weight | 410.7 g/mol nih.gov |

| Boiling Point | 443.9°C at 760 mmHg |

| Density | 0.859 g/cm³ |

| InChI Key | XUVVLJKRLAXOKZ-UHFFFAOYSA-N nih.gov |

Table 2: Conceptual Comparison of Branched vs. Linear Stearate Esters

| Property | Branched Ester (e.g., this compound) | Linear Ester (e.g., Octyl Stearate) |

|---|---|---|

| Molecular Packing | Less efficient due to steric hindrance from the branch. | More ordered, crystalline packing. |

| Melting Point | Generally lower; often liquid at room temperature. mdpi.com | Generally higher; may be solid or waxy. |

| Viscosity | Typically lower, resulting in a lighter feel. atamanchemicals.com | Typically higher, resulting in a richer, sometimes oilier feel. |

| Spreadability | Generally high, provides good slip and easy application. aston-chemicals.com | Varies; can feel more draggy or occlusive. |

| Skin Feel | Often described as non-greasy, silky, and light. atamanchemicals.compatsnap.com | Can range from smooth to heavy and oily. |

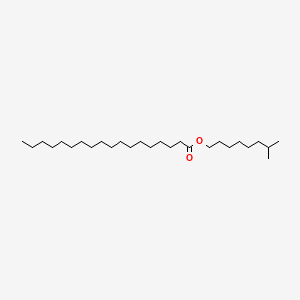

Structure

2D Structure

Properties

CAS No. |

30500-51-7 |

|---|---|

Molecular Formula |

C27H54O2 |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

7-methyloctyl octadecanoate |

InChI |

InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(28)29-25-22-19-18-20-23-26(2)3/h26H,4-25H2,1-3H3 |

InChI Key |

XUVVLJKRLAXOKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of Isononyl Stearate

Innovative Esterification Techniques for Isononyl Stearate (B1226849) Synthesis

The synthesis of isononyl stearate, traditionally achieved through Fischer esterification, has been the subject of considerable innovation. Modern approaches focus on improving yield, reducing environmental impact, and enhancing product purity through novel catalytic and procedural advancements.

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes, particularly lipases, are highly effective for esterification reactions. In their natural role, lipases catalyze the hydrolysis of esters, but by controlling the reaction environment, typically by reducing water content, the equilibrium can be shifted toward synthesis. wur.nl

The use of immobilized enzymes is particularly advantageous for industrial applications. Immobilization enhances enzyme stability and allows for easy separation from the reaction mixture and subsequent reuse, which is economically and environmentally beneficial. mdpi.com For instance, the enzymatic synthesis of cetostearyl stearate, an ester similar to this compound, has been achieved with conversion values of 99% using an immobilized commercial lipase (B570770). researchgate.net Research on the synthesis of other emollient esters, such as ethylhexyl palmitate and stearate, using enzymes like Novozym® 435 has demonstrated conversions higher than 85% within one hour in a solvent-free system. researchgate.net These biocatalytic methods avoid the high temperatures and harsh acidic or basic catalysts of traditional synthesis, which can cause by-product formation and discoloration. nih.gov

Table 1: Examples of Enzymatic Ester Synthesis

| Ester Product | Enzyme | Key Reaction Conditions | Conversion/Yield | Source |

|---|---|---|---|---|

| Cetostearyl stearate | Commercial Immobilized Lipase | 75°C, 1:1.5 acid:alcohol ratio, 600 mmHg vacuum | 99% | researchgate.net |

| Polyethylene glycol stearate | Fermase CALB ex 10000 (Immobilized Lipase B) | 70°C, 1:4 acid:alcohol ratio, 0.5% biocatalyst | 87% in 6 hours | researchgate.net |

| Ethylhexyl palmitate/stearate | Novozym® 435 / Novozym® 40086 | Solvent-free system, optimized temperature and molar ratio | >85% in 1 hour | researchgate.net |

| (R)‐10‐hydroxy‐stearate | Oleate hydratase in recomb. E. coli | - | 103 g/L (CFE) | nih.gov |

The principles of green chemistry are increasingly guiding the development of new synthetic processes for esters like this compound. acs.org A primary goal is maximizing atom economy , which measures the efficiency of a reaction in converting reactant atoms to the desired product. acs.org Esterification processes that achieve high yields with an equimolar reaction between the alcohol and fatty acid demonstrate excellent atom economy. sophim.com

Biocatalysis aligns well with green chemistry principles. The high specificity of enzymes often eliminates the need for protecting groups, which simplifies the synthetic process and reduces waste. acs.org Furthermore, enzymatic reactions are conducted under mild conditions, lowering energy consumption. nih.gov The use of biodegradable reagents and catalysts of natural origin, such as certain lipases and sodium hydroxide, further enhances the green profile of the synthesis. sophim.com Solvent choice is another critical aspect; utilizing solvent-free systems or replacing hazardous solvents with greener alternatives like deep eutectic solvents (DES) is a key trend. mdpi.comnih.gov

Beyond biocatalysis, significant research has focused on developing new chemical catalysts that are more efficient, selective, and recyclable. These can be broadly categorized as homogeneous and heterogeneous systems.

Homogeneous Catalysis: These catalysts are in the same phase as the reactants. While traditional mineral acids are effective, they are corrosive and difficult to separate. Modern homogeneous catalysts include Lewis acids and organocatalysts. For example, a simple Zn(II) complex has been shown to be an effective catalyst for the esterification of long-chain fatty acids, offering a greener alternative to more toxic metals. acs.org

Heterogeneous Catalysis: These catalysts exist in a different phase from the reactants, which greatly simplifies their removal and recycling. Solid acid catalysts are a major focus. Examples include:

Ion-exchange resins: Sulfonated polystyrene resins, such as Dowex H+, have been used effectively, sometimes enhanced with additives like sodium iodide (NaI), to catalyze esterifications under mild conditions. nih.gov Recent work involves modifying these resins with fluorinated chains to improve their performance in lipophilic reaction media, which is relevant for the synthesis of fatty acid esters. nih.gov

Zeolites: These microporous aluminosilicates are stable, low-cost, and regenerable heterogeneous catalysts used in various organic reactions, including esterification. researchgate.net

Metal Oxides and Mixed-Metal Systems: Recently, innovative catalysts containing bimetallic oxide clusters (e.g., Rhodium-Ruthenium) have been developed. labmanager.com These systems can use molecular oxygen as a benign oxidant in certain C-H activation reactions to form esters, representing a highly sustainable approach. labmanager.com In other studies, Lewis acids like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) have been used as co-catalysts in Steglich esterification to produce long-chain fatty acid esters with significantly improved yields. scielo.br

Table 2: Comparison of Novel Catalytic Systems for Esterification

| Catalyst Type | Example | System | Key Advantages | Source |

|---|---|---|---|---|

| Lewis Acid | Zn(II) complex | Homogeneous | Efficient, recyclable, greener alternative | acs.org |

| Ion-Exchange Resin | Dowex H+/NaI | Heterogeneous | Reusable, effective under mild conditions, simple product isolation | nih.gov |

| Functionalized Polymer | Sulfonated styrenic resin with perfluorinated chains | Heterogeneous | Enhanced performance in lipophilic media | nih.gov |

| Bimetallic Oxide | RhRu bimetallic oxide clusters | Heterogeneous | Uses O2 as oxidant, environmentally friendly, high efficiency | labmanager.com |

| Lewis Acid Co-catalyst | CeCl₃·7H₂O | Homogeneous | Increases yield in Steglich esterification of long-chain acids | scielo.br |

Elucidation of Reaction Mechanisms and Kinetics in this compound Formation

Understanding the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound, allowing for precise control over reaction conditions to maximize yield and minimize reaction time. madar-ju.comacs.org

The most common pathway is the Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid (stearic acid) and an alcohol (isononyl alcohol). utripoli.edu.ly The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst. As this is a reversible reaction, the removal of water is essential to drive the equilibrium towards the product.

Kinetic studies investigate the influence of various parameters on the reaction rate. For similar esterification reactions, studies have shown:

Temperature: Higher temperatures generally increase the reaction rate. For the synthesis of sucrose (B13894) esters with stearic acid, raising the temperature from 130°C to 170°C dramatically increased the rate and final conversion. ysu.am

Catalyst Concentration: The reaction rate is typically dependent on the catalyst loading. Optimization studies for a Zn(II) catalyst showed that a loading of 1 mol% provided a substantial increase in yield compared to an uncatalyzed reaction or a lower catalyst loading. acs.org

Reactant Molar Ratio: Using an excess of one reactant (usually the alcohol) can shift the equilibrium to favor product formation.

Modern kinetic analysis can involve complex models, such as the diffusion-controlled adsorption model used to study dynamic surface tension in surfactant systems, which provides insight into molecular interactions at interfaces. acs.org

Strategies for Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis refers to a chemical reaction that preferentially results in one stereoisomer over others. ethz.ch This is particularly relevant when a molecule contains one or more stereocenters. The commercial precursor, isononyl alcohol, is a complex mixture of isomers, primarily branched C9 alcohols like 3,5,5-trimethylhexanol. europa.eu Consequently, the resulting this compound is also an isomeric mixture. europa.eu Synthesizing a single, specific isomer of this compound is a significant challenge that is not standard in industrial production but is a subject of academic interest.

Achieving stereoselectivity would require starting with a single, enantiomerically pure isomer of isononyl alcohol. If such a starting material were available, several strategies could be employed:

Chiral Pool Synthesis: This approach uses a readily available, enantiomerically pure natural product as the starting material to build the desired chiral molecule. ethz.ch

Enzymatic Kinetic Resolution: This is a powerful method for separating a racemic mixture (a 50:50 mix of two enantiomers). Lipases are often used for this purpose due to their stereoselectivity. nih.gov In a kinetic resolution, the enzyme will selectively catalyze the reaction of one enantiomer faster than the other. For example, in a racemic alcohol mixture, a lipase could be used to acylate only the (R)-enantiomer, leaving the (S)-enantiomer unreacted. researchgate.netnih.gov The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated. researchgate.net This strategy has been successfully used in the total synthesis of complex natural products. nih.gov

While these methods are well-established for producing specific stereoisomers of pharmaceuticals and other fine chemicals, their application to an industrial emollient like this compound would be contingent on isolating or synthesizing a single isomer of isononyl alcohol, which is currently not a common practice. nih.gov

Sophisticated Analytical and Spectroscopic Characterization of Isononyl Stearate

High-Resolution Chromatographic Techniques for Purity and Isomer Analysis

High-resolution chromatography is essential for separating the various isomers of isononyl stearate (B1226849) from the stearate parent compound and other impurities, and for quantifying its presence in complex mixtures such as cosmetic formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a definitive tool for the structural confirmation and purity assessment of isononyl stearate. Due to its volatility, the ester can be analyzed directly, although derivatization into its constituent fatty acid methyl ester (FAME) following saponification is a common approach for analyzing complex lipids. unipi.itresearchgate.net In a typical analysis, the compound is introduced into the GC, where it travels through a capillary column, often a non-polar or medium-polarity column like a DB-5 or HP-5MS (5% diphenyl-95% dimethyl-polysiloxane). unipi.it The separation is based on the boiling points and interactions of the components with the stationary phase.

Following separation in the chromatograph, the molecules enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique where the molecule is fragmented into a predictable pattern of ions. unipi.it The resulting mass spectrum serves as a molecular "fingerprint." For this compound, the mass spectrometer would detect the molecular ion (M+) and characteristic fragment ions that confirm the C18 stearate chain and the C9 branched isononyl group. The fragmentation pattern allows for unambiguous identification and differentiation from other esters. researchgate.net For quantitative analysis, selected ion monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for specific target ions, which is particularly useful for detecting trace amounts in complex cosmetic samples. unipi.itnih.gov

Table 1: Representative GC-MS Parameters for Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 80°C, ramp at 20 °C/min to 280°C, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) |

Data based on typical methodologies for fatty acid ester analysis. unipi.it

Supercritical Fluid Chromatography (SFC) for Complex Mixtures

Supercritical Fluid Chromatography (SFC) is a powerful technique for the analysis of lipophilic compounds, such as those found in cosmetic formulations. psu.edumdpi.com SFC utilizes a mobile phase, most commonly supercritical carbon dioxide, which exhibits properties of both a liquid and a gas. nih.gov This results in low viscosity and high diffusivity, allowing for fast and efficient separations at lower temperatures than GC, which is ideal for thermally labile compounds. researchgate.netchromatographyonline.com

For this compound, which is a non-polar ester commonly found in oil-in-water emulsions, SFC provides an excellent alternative to reversed-phase HPLC. researchgate.net The mobile phase's low polarity is well-suited for separating non-water-soluble cosmetic ingredients. researchgate.net Organic modifiers like methanol (B129727) or ethanol (B145695) are often added to the carbon dioxide mobile phase to fine-tune the polarity and improve the separation of complex mixtures. researchgate.netuva.es The technique is highly compatible with mass spectrometry, providing a powerful tool for the analysis of complex samples like cosmetic waxes and creams containing multiple ester components. mdpi.comleidenuniv.nl

Table 2: Typical SFC System Parameters for Cosmetic Ingredient Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Mobile Phase | Supercritical CO2 with Methanol (MeOH) modifier |

| Stationary Phase | Various packed columns (e.g., C18, 2-Ethylpyridine) |

| Temperature | 35-40 °C |

| Back Pressure | 15 MPa (approx. 2175 psi) |

| Flow Rate | 1-3 mL/min |

| Detector | Mass Spectrometry (MS), UV, Evaporative Light Scattering (ELSD) |

Data based on general methodologies for SFC analysis of cosmetic compounds. researchgate.netchromatographyonline.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the analysis of this compound, especially for trace-level detection and quantification in finished products. ijsr.netmeasurlabs.com A reverse-phase (RP) HPLC method is suitable for separating this compound from other components in a mixture. sielc.com

A specific method for this compound involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com The separation mechanism is based on the hydrophobic interactions between the long alkyl chains of the ester and the C18 stationary phase. Coupling the HPLC system to a tandem mass spectrometer (MS/MS) allows for highly selective quantification. researchgate.net The first mass spectrometer (Q1) can be set to isolate the molecular ion of this compound, which is then fragmented in a collision cell (Q2), and a specific fragment ion is monitored by the third mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for precise quantification of the analyte even in highly complex matrices. bmrb.io

Table 3: HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN), water, and formic acid (for MS compatibility) |

| Detection | Mass Spectrometry (MS) or Tandem MS (MS/MS) |

| Application | Purity analysis, impurity isolation, pharmacokinetic studies |

Data sourced from a published method for this compound analysis. sielc.com Note: Specific gradient and flow rates would be optimized for the application.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules like this compound. aocs.org It provides precise information about the carbon-hydrogen framework, allowing for the confirmation of the ester linkage, the structure of the fatty acid chain, and the branching of the isononyl alcohol moiety. aocs.orgijcce.ac.ir

In a standard ¹H NMR spectrum of this compound, distinct signals would be expected. The protons on the methylene (B1212753) group of the isononyl alcohol adjacent to the ester oxygen (–CH₂–O–C=O) would appear as a triplet at approximately 4.0 ppm. The α-methylene protons on the stearate chain (–C=O–CH₂–) would resonate around 2.2-2.3 ppm. The long chain of methylene groups in the stearate backbone would produce a large, overlapping signal around 1.2-1.4 ppm. The branched nature of the isononyl group would result in complex multiplets and multiple methyl signals in the upfield region (0.8-1.0 ppm), distinguishing it from a linear nonyl ester. aocs.org

The ¹³C NMR spectrum provides complementary information. A key signal would be the carbonyl carbon of the ester group, appearing around 174 ppm. The carbon of the isononyl alcohol linked to the oxygen (–CH₂–O–) would be found at approximately 65 ppm. The remaining carbons of the two alkyl chains would appear in the 14-35 ppm range. ijcce.ac.ir

Multidimensional NMR (e.g., 2D COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between adjacent protons along the stearate and isononyl chains, helping to trace the connectivity of the carbon backbone within each component.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). columbia.edu Each CH, CH₂, or CH₃ group produces a cross-peak, linking the proton signal to its corresponding carbon signal. This is invaluable for assigning the carbon skeleton definitively.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for connecting molecular fragments. It shows correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu For this compound, the crucial correlation would be a cross-peak between the protons on the isononyl methylene group adjacent to the oxygen (at ~4.0 ppm) and the carbonyl carbon of the stearate moiety (at ~174 ppm). This single correlation unequivocally confirms the ester linkage between the isononyl alcohol and stearic acid parts of the molecule.

Table 4: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | Adjacent protons within the isononyl and stearate chains | Proton connectivity within the alkyl chains |

| HSQC | Directly bonded ¹H and ¹³C nuclei | Direct assignment of all protonated carbons |

| HMBC | ¹H of isononyl -CH₂O- with ¹³C of stearate -C=O | Confirms the ester linkage between the two main fragments |

| HMBC | ¹H on Cα of stearate with ¹³C of -C=O | Confirms the head of the stearate chain |

Correlations are predicted based on standard 2D NMR interpretation principles. bmrb.iosdsu.educolumbia.edu

Solid-State NMR for this compound in Heterogeneous Systems

While this compound is a liquid at room temperature, it is almost exclusively used as part of a solid or semi-solid formulation, such as a cream, lotion, or lipstick. Solid-State NMR (ssNMR) is a powerful, non-invasive technique for studying molecules within these complex, heterogeneous systems. mdpi.com Unlike solution NMR, ssNMR can provide information on the physical state (crystalline vs. amorphous), polymorphism, mobility, and intermolecular interactions of an ingredient within an intact formulation. epa.govnih.gov

Using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), ssNMR can differentiate the signals of this compound from other excipients in the formulation. mdpi.com By measuring relaxation times, such as the spin-lattice relaxation time in the rotating frame (T₁ρ), researchers can probe the molecular mobility of the ester. epa.gov A more mobile, liquid-like this compound will have different relaxation parameters compared to a more constrained ester that is interacting strongly with solid components like waxes or crystalline fillers. This information is critical for understanding how the ester functions as an emollient or lubricant within the final product and how its physical state might change over time, affecting product stability. bruker.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Interactions and Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a powerful, non-destructive approach to probe the molecular structure of this compound. These techniques are complementary, providing a detailed "fingerprint" of the molecule by detecting its characteristic vibrational modes. acs.orggatewayanalytical.comnih.gov The selection rules for the two techniques differ: FT-IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. gatewayanalytical.comedinst.com This complementarity is crucial for a comprehensive structural analysis. spectroscopyonline.com

FT-IR is particularly sensitive to the vibrations of polar functional groups. gatewayanalytical.com In this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1735-1750 cm⁻¹. researchgate.netresearchgate.net Other key absorptions include the C-O stretching vibrations of the ester linkage between 1300 cm⁻¹ and 1100 cm⁻¹, and the strong, sharp peaks in the 2800-3000 cm⁻¹ region, which are characteristic of the symmetric and asymmetric C-H stretching vibrations of the long stearate alkyl chain and the branched isononyl group. mdpi.compsu.edu

The combination of FT-IR and Raman allows for detailed molecular fingerprinting. The precise frequencies and intensities of the vibrational bands are sensitive to the local chemical environment, conformational changes, and intermolecular interactions. For instance, shifts in the C=O band can indicate changes in molecular packing or interactions with other molecules. The analysis of the complex fingerprint region (below 1500 cm⁻¹) can reveal subtle structural differences, such as those introduced by the branching in the isononyl alcohol moiety compared to a linear ester.

Table 1: Characteristic Vibrational Bands for this compound Analysis This table is a representation based on data for long-chain and branched esters.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique | Structural Information |

| C-H Stretching (CH₂, CH₃) | 2800 - 3000 | FT-IR & Raman | Aliphatic chain structure and conformation. mdpi.com |

| C=O Stretching (Ester) | 1735 - 1750 | FT-IR (strong), Raman (moderate) | Presence and environment of the ester functional group. researchgate.netresearchgate.net |

| CH₂ Scissoring | ~1465 | FT-IR & Raman | Aliphatic chain packing. |

| C-O Stretching (Ester) | 1100 - 1300 | FT-IR | Ester linkage identification. |

| CH₂ Rocking | ~720 | FT-IR | All-trans chain conformation in crystalline state. |

| C-C Skeletal Modes | 800 - 1150 | Raman | Conformational order of the carbon backbone. mdpi.com |

X-ray Scattering and Diffraction for Supramolecular Organization and Phase Behavior

X-ray scattering and diffraction techniques are indispensable for elucidating the supramolecular organization and phase behavior of long-chain compounds like this compound in the solid state. These methods provide information on atomic- and nano-scale structures by analyzing how X-rays are scattered by the electron clouds of the atoms within the material. mdpi.comnih.govnih.gov The analysis is often divided into Wide-Angle X-ray Scattering (WAXS), which probes short-range order on the scale of interatomic distances, and Small-Angle X-ray Scattering (SAXS), which reveals larger-scale structures up to hundreds of nanometers. frontiersin.org

For fatty acid esters, these techniques are used to characterize the crystalline and liquid-crystalline phases that arise from the ordered packing of the long aliphatic chains. kuleuven.be In the solid state, such molecules typically arrange themselves into lamellar structures, which can be organized as either monolayers or bilayers. iucr.org

WAXS provides detailed information about the lateral packing of the alkyl chains within these lamellae, known as the sub-cell structure. The diffraction pattern in the wide-angle region can distinguish between different packing geometries, such as orthorhombic, triclinic, or hexagonal, which relate to how closely and symmetrically the chains are arranged. rsc.org For linear long-chain esters, highly ordered crystalline forms produce sharp WAXS peaks. The branched nature of the isononyl group in this compound would likely introduce disorder into this packing, potentially leading to broader diffraction peaks or a more liquid-like, amorphous scattering profile, indicating a lower degree of crystallinity. researchgate.net

SAXS is used to determine the long-range periodicity of the lamellar structure, providing the "d-spacing" or lamellar thickness. frontiersin.org This dimension is directly related to the length of the molecule and its tilt angle within the lamellar layer. Studies on various fatty acid esters have shown that the lamellar spacing is dependent on the length of the alkyl chains. kuleuven.be

Table 2: Structural Parameters from X-ray Scattering of Long-Chain Esters This table presents typical data obtained for related fatty acid esters to illustrate the analytical capability for this compound.

| Technique | Parameter Measured | Typical Values for Long-Chain Esters | Structural Significance |

| SAXS | Lamellar d-spacing | 3.0 - 5.0 nm | Thickness of the molecular layers (bilayer or monolayer). kuleuven.bescispace.com |

| WAXS | Short-spacing peaks | ~0.37 nm, ~0.42 nm | Inter-chain distances within the lamellar plane (sub-cell packing). rsc.org |

| WAXS | Sub-cell symmetry | Orthorhombic, Triclinic, Hexagonal | The geometry of the alkyl chain packing. rsc.org |

| Temperature-Dependent XRD | Phase Transition Temperature | Varies | Temperature at which the material changes from one physical state to another (e.g., solid to liquid crystal). kuleuven.be |

Computational Chemistry and Molecular Modeling of Isononyl Stearate

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and chemical reactivity of molecules. numberanalytics.comcharm-eu.eu DFT is a computational quantum mechanical method used to compute the ground state energy and electronic structure of molecules, which helps in understanding their stability and reactivity. jmchemsci.comug.edu.pl

While specific DFT studies on isononyl stearate (B1226849) are not extensively available in public literature, valuable insights can be inferred from studies on its constituent parts, such as stearic acid. A comparative study on stearic acid and linolenic acid using DFT at the B3LYP/6-31G* basis set level provides a framework for understanding the reactivity of the stearate chain. researchgate.net Such studies calculate various descriptors related to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to predict reactivity. jmchemsci.comresearchgate.net

Key reactivity parameters that can be derived from DFT calculations include:

HOMO and LUMO Energies (EHOMO and ELUMO): These relate to the ability to donate and accept electrons, respectively. A higher EHOMO suggests a better electron donor, while a lower ELUMO indicates a better electron acceptor. researchgate.net

HOMO-LUMO Energy Gap (ΔE): This gap is an indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. researchgate.net

Global Hardness (η) and Softness (σ): Hardness is a measure of resistance to change in electron distribution. Hard molecules have a large energy gap, making them less reactive. Softness is the reciprocal of hardness, so softer molecules are more reactive. researchgate.net

Electronegativity (χ) and Electrophilicity (ω): These parameters quantify the ability of a molecule to attract electrons. jmchemsci.com

Table 1: Calculated Quantum Chemical Properties for Stearic Acid (as a proxy for the stearate moiety) (Data sourced from a DFT study on stearic acid) researchgate.net

| Property | Calculated Value | Significance |

| Total Energy | -26200.73 eV | Represents the total energy of the molecule at its optimized geometry; higher absolute values suggest greater stability. researchgate.net |

| HOMO Energy (EHOMO) | -9.60 eV | Indicates the energy of the highest occupied molecular orbital; related to the molecule's electron-donating ability. researchgate.net |

| LUMO Energy (ELUMO) | -2.13 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | 7.47 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. researchgate.net |

| Global Hardness (η) | 3.74 | Measures resistance to deformation of the electron cloud; higher hardness implies lower reactivity. researchgate.net |

| Global Softness (σ) | 0.13 | The reciprocal of hardness; higher softness implies higher reactivity. researchgate.net |

| Dipole Moment | 1.77 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular forces and solubility. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly well-suited for analyzing the conformational flexibility of molecules like isononyl stearate and understanding the nature of its intermolecular interactions. researchgate.netmdpi.com

For a molecule as flexible as this compound, with its long stearate chain and branched isononyl group, a single static structure is insufficient. MD simulations can explore the vast conformational space available to the molecule, predicting its most likely shapes and how it interacts with its neighbors. whiterose.ac.uknih.gov The simulations model the forces between atoms, including both bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.

Key insights from MD simulations would include:

Conformational Preferences: Revealing the distribution of torsion angles along the carbon backbone, identifying whether the molecule tends to adopt extended, linear shapes or more compact, folded conformations. nih.gov

Intermolecular Forces: Quantifying the strength of interactions between molecules. For this compound, London dispersion forces are significant due to its large size. aston-chemicals.comresearchgate.net The branching in the isononyl group reduces the ability of molecules to stack closely, which weakens these dispersion forces compared to a linear analogue, leading to a lighter skin-feel in cosmetic applications. researchgate.net

Self-Association: MD simulations can predict how molecules associate in a non-polar solvent. Studies on stearic acid in cyclohexane, for example, have used MD to calculate the free energy and thermodynamics of dimer formation, a process driven by hydrogen bonding between the carboxylic acid headgroups. nih.gov For this compound, which lacks a hydrogen-bonding headgroup, association would be driven by weaker dipole-dipole and van der Waals forces.

Table 2: Thermodynamic Parameters for Stearic Acid Self-Association in Cyclohexane via MD Simulation (Data from a study on stearic acid, providing a model for the types of interactions the stearate chain can participate in) nih.gov

| Parameter | Value | Description |

| ΔG° (298 K) | -15.4 kJ/mol | Standard Gibbs Free Energy of association. The negative value indicates a spontaneous process. nih.gov |

| ΔH° | -49.3 kJ/mol | Standard Enthalpy of association. The negative value indicates the process is exothermic. nih.gov |

| ΔS° | -114 J/mol·K | Standard Entropy of association. The negative value reflects the loss of freedom as two molecules form a single dimer. nih.gov |

Simulating molecules in different solvents is crucial for predicting their behavior in various environments, from industrial formulations to biological systems. capes.gov.brrsc.org MD simulations can be used to calculate the Gibbs free energy of solvation (ΔGsolv), which determines a solute's solubility in a given solvent. capes.gov.br

For an amphiphilic molecule like this compound, its behavior in a solvation environment is complex. The ester group provides a polar region, while the two hydrocarbon chains are non-polar.

In Aqueous Environments: In water, the hydrophobic hydrocarbon tails would drive the molecule to minimize contact with water molecules. This could lead to adsorption at interfaces (like air-water or oil-water) or the formation of aggregates. The ordering of water molecules around the hydrophobic chains is an entropically unfavorable process known as the hydrophobic effect. ugr.es

In Non-Polar Solvents: In a non-polar solvent like an oil or silicone, this compound is expected to be readily soluble. The simulations would show the flexible chains adopting a range of conformations, with interactions dominated by weak van der Waals forces with the solvent molecules.

In Emulsions: In cosmetic emulsions (oil-in-water or water-in-oil), this compound would preferentially partition into the oil phase. MD simulations can model its position and orientation at the oil-water interface, showing how it interacts with surfactants and other components. The solvent environment can stabilize either the ground or excited electronic states of a molecule, potentially shifting its absorption spectrum. google.com

MD simulations of stearic acid associating with water have shown that the interaction is complex, with possibilities for hydrogen bonding between the water and the carbonyl oxygen of the acid group. nih.gov For this compound, similar interactions between water and the ester group would be expected at an interface, influencing the stability and properties of emulsions.

MD simulations can be performed at different levels of resolution, primarily categorized as All-Atom (AA) and Coarse-Grained (CG). researchgate.net

All-Atom (AA) Simulations: In this approach, every atom in the system, including hydrogens, is explicitly represented as a distinct particle. mdpi.com This provides a highly detailed view of molecular structure and interactions. However, the large number of particles and the need for very small time steps make AA simulations computationally expensive, limiting them to smaller systems and shorter timescales (typically nanoseconds to microseconds). mdpi.comnih.gov

Coarse-Grained (CG) Simulations: To overcome the limitations of AA models, the CG approach simplifies the system by grouping several atoms (e.g., a methyl group or a segment of a polymer chain) into a single interaction site or "bead". researchgate.netnih.gov This reduction in the number of degrees of freedom allows for significantly longer simulation times (microseconds to milliseconds) and larger system sizes. mdpi.com This makes CG simulations ideal for studying slow processes like self-assembly, diffusion, and large-scale conformational changes. The trade-off is a loss of fine-grained chemical detail, such as specific hydrogen bonds or detailed secondary structure recognition. researchgate.netmdpi.com

For a large molecule like this compound (C27H54O2), a CG model would be highly effective for studying phenomena like its phase behavior, its interaction with large surfaces, or its role in the formation of emulsions. An AA simulation would be more appropriate for a detailed analysis of its conformation at an interface or its specific binding to another molecule. researchgate.net

Table 3: Comparison of All-Atom and Coarse-Grained MD Approaches

| Feature | All-Atom (AA) MD | Coarse-Grained (CG) MD |

| Resolution | High; explicit representation of every atom. | Lower; groups of atoms represented as single beads. nih.gov |

| Computational Cost | High; limits system size and timescale. mdpi.com | Low; allows for larger systems and longer timescales. mdpi.com |

| Typical Timescale | Femtoseconds to microseconds. | Microseconds to milliseconds and beyond. |

| Level of Detail | Provides fine-grained chemical detail (e.g., specific H-bonds). researchgate.net | Smoothed energy landscape, loss of atomistic detail. researchgate.net |

| Best Suited For | Detailed binding analysis, specific intermolecular interactions, fast dynamics. | Self-assembly, phase transitions, large-scale conformational changes, polymer dynamics. okayama-u.ac.jpthno.org |

Prediction of Self-Assembly Phenomena and Aggregate Formation

The amphiphilic nature of this compound, with a polar ester head and non-polar hydrocarbon tails, suggests it is capable of self-assembly. mdpi.com This process, where molecules spontaneously organize into ordered structures, is driven by thermodynamics to minimize unfavorable interactions (like hydrophobic chains in water) and maximize favorable ones. thno.org

Computational modeling, especially using CG-MD simulations, is a powerful tool for predicting how molecules like this compound will self-assemble under different conditions (e.g., concentration, solvent). The final structure of the aggregate is largely determined by the effective shape of the molecule, often described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail(s) to the area of the hydrophilic headgroup and the length of the tail.

For this compound:

The hydrophobic part consists of two chains: the long, linear C17 stearate chain and the branched C9 isononyl chain. The branching on the isononyl side increases the effective volume of the hydrophobic region.

The hydrophilic part is the ester group (-COO-), which is only weakly polar.

Depending on the environment, this compound could form various aggregates:

In Water: Due to its significant hydrophobic bulk and weakly polar head, it would be expected to have very low water solubility. If forced into an aqueous environment, it would likely form structures that hide the tails from water, such as micelles or larger, less-defined aggregates. Studies on similar C18-fatty acid esters have shown the formation of microspheres in aqueous solutions. researchgate.net

In Non-Polar Solvents: In an oil phase, this compound may form "inverse" or "reverse" micelles, where the polar ester groups cluster together in the core to minimize their interaction with the non-polar solvent, while the hydrocarbon tails face outward. mdpi.com This is particularly relevant in formulations where small amounts of water need to be solubilized within an oil phase.

Simulations can predict the critical micelle concentration (CMC), aggregate size and shape, and the dynamics of molecules exchanging between aggregates and the bulk solution.

Computational Design and Prediction of Novel this compound Derivatives

One of the most powerful applications of computational modeling is the rational design of novel molecules with enhanced or specific properties. whiterose.ac.uk By systematically modifying the structure of this compound in silico, researchers can predict the properties of new derivatives before undertaking costly and time-consuming synthesis and experimental testing.

A typical computational design workflow might involve:

Hypothesize a Structural Change: Propose modifications to the parent molecule. For this compound, this could include changing the length of the stearate chain, altering the branching pattern of the isononyl group, or replacing the ester linkage with a different functional group (e.g., an ether or amide).

High-Throughput QM/DFT Screening: Use rapid DFT calculations to predict the fundamental electronic properties (e.g., polarity, stability, reactivity) of a large library of virtual derivatives. This can quickly filter out unpromising candidates.

MD Simulation of Promising Candidates: Select the best candidates from the initial screening for more detailed analysis using MD simulations. These simulations can predict key physical properties relevant to performance, such as:

Viscosity and spreading behavior.

Solubility in different media.

Interaction with surfaces or other molecules in a formulation.

Self-assembly characteristics.

Synthesis and Experimental Validation: Synthesize the most promising derivative(s) identified computationally and perform experiments to validate the predicted properties.

For example, a study on isononyl-extended multibranched alcohol polyether surfactants demonstrated that increasing the branching of the hydrophobic tail and changing the number of ethylene (B1197577) oxide (EO) units in the hydrophilic head could significantly alter properties like surface tension and wetting ability. acs.org A derivative with a higher degree of branching and six EO units (C9B1E6) showed a much lower contact angle (54°) compared to its less branched counterpart (80°), indicating superior wetting performance. acs.org This type of structure-property relationship is precisely what computational design aims to predict and exploit.

Table 4: Hypothetical Workflow for Computational Design of this compound Derivatives

| Step | Computational Method | Objective | Example Application |

| 1. Virtual Library Generation | Chemical Informatics | Create a diverse set of virtual derivatives. | Generate structures with varying alkyl chain lengths (C12-C22) and different branching on the alcohol moiety. |

| 2. Property Screening | DFT / QM | Predict electronic properties and stability. | Calculate dipole moment and HOMO-LUMO gap to estimate polarity and reactivity for each derivative. researchgate.net |

| 3. Performance Simulation | MD (CG or AA) | Predict physical behavior and interactions. | Simulate spreading on a model skin surface or partition coefficient between oil and water phases. capes.gov.brcosmeticsandtoiletries.com |

| 4. Data Analysis & Selection | Machine Learning / Statistical Analysis | Identify top candidates based on predicted performance. | Build a model correlating structural features with desired properties (e.g., low viscosity and high spreading value). |

Isononyl Stearate in Advanced Materials Science and Engineering

Influence on Polymer Rheology and Processing Characteristics at a Molecular Level

Isononyl stearate (B1226849), an ester of isononyl alcohol and stearic acid, functions as a lubricant and plasticizer in polymer systems, influencing their rheological behavior and processing characteristics on a molecular scale. ontosight.airesearchgate.net The rheological properties of polymeric materials are dependent on variables such as molecular weight, molecular weight distribution, and the extent of branching. taylorfrancis.comtainstruments.comuc.edu

At a molecular level, the introduction of isononyl stearate into a polymer matrix interferes with the intermolecular van der Waals forces between polymer chains. Its molecules position themselves between the long polymer chains, effectively increasing the free volume and enhancing chain mobility. This plasticizing effect reduces the energy required for the polymer chains to move past one another, which translates to a decrease in the melt viscosity of the polymer. researchgate.netresearchgate.net This reduction in viscosity is a critical factor in polymer processing, as it allows for lower processing temperatures and pressures, leading to energy savings and reduced thermal stress on the polymer.

The presence of this compound can also improve the processing characteristics by acting as a lubricant. It can migrate to the surface of the polymer melt, reducing friction between the melt and the processing equipment, such as extruder barrels and molds. This leads to improved flow, reduced die swell, and a better surface finish on the final product. The shear-thinning behavior of polymer melts, where viscosity decreases with an increasing shear rate, can be more pronounced with the addition of such plasticizers, which is beneficial for processes like injection molding. tainstruments.comresearchgate.net

The effectiveness of this compound is related to its molecular structure: a long, non-polar hydrocarbon tail that provides compatibility with many polymers and a polar ester group. ontosight.airesearchgate.net This structure allows it to effectively disrupt polymer-polymer interactions without causing significant phase separation, thereby modifying the bulk rheological properties of the material. taylorfrancis.com

| Polymer Property | Effect of Adding a Plasticizer (e.g., this compound) | Molecular Rationale |

|---|---|---|

| Melt Viscosity | Decreases | Increased distance and reduced intermolecular forces between polymer chains allow for easier flow under shear. researchgate.net |

| Glass Transition Temperature (Tg) | Decreases | Increased polymer chain mobility allows the material to transition from a glassy to a rubbery state at a lower temperature. |

| Melt Flow Index (MFI) | Increases | Lower viscosity allows more material to flow through a standard die under specified conditions. tainstruments.com |

| Processing Temperature | Can be lowered | The polymer reaches a processable viscosity at a lower temperature, reducing energy consumption and thermal degradation. researchgate.net |

Interfacial Phenomena and Surface Modification in Composite Materials

Effective dispersion of fillers and strong interfacial adhesion are critical for the mechanical performance of composite materials. mdpi.comresearchgate.net Fillers, especially inorganic ones, are often hydrophilic and have high surface energy, making them incompatible with hydrophobic polymer matrices. alpapowder.com This incompatibility leads to filler agglomeration and poor stress transfer from the matrix to the filler. researchgate.net

Surface modification of fillers with coupling agents or surfactants is a common strategy to overcome this issue. researchgate.netmdpi.com Stearic acid, a precursor to this compound, is widely used to coat fillers like calcium carbonate. researchgate.netalpapowder.com The polar carboxylic acid group of stearic acid anchors to the filler surface, while its non-polar hydrocarbon tail orients outwards, creating a more hydrophobic (organophilic) surface. researchgate.netalpapowder.com

This compound, as an ester of stearic acid, functions as a non-polar surface modifier and dispersing aid. ontosight.ai While it lacks the reactive carboxyl group of stearic acid, it can be physically adsorbed onto the filler surface. This adsorbed layer acts as a compatibilizer between the inorganic filler and the organic polymer matrix. By reducing the tendency of filler particles to agglomerate, it promotes a more uniform dispersion throughout the polymer. researchgate.net This improved dispersion and enhanced wetting of the filler by the polymer matrix lead to better interfacial adhesion, allowing for more effective load transfer and ultimately improving the mechanical properties of the composite material. mdpi.com

The principle of surface modification is to reduce the surface energy of the high-energy filler to better match that of the lower-energy polymer matrix. researchgate.net Untreated mineral fillers are typically hydrophilic, characterized by high surface energy and a low contact angle with water. mdpi.commdpi.com

Treating these fillers with a low-surface-energy substance like this compound can render their surface hydrophobic. ulprospector.com The long, non-polar alkyl chains of this compound form a coating on the filler particles, significantly lowering their surface energy. researchgate.net This change is quantifiable through contact angle measurements; a surface treated with a stearate-based compound will show a significant increase in its water contact angle, indicating a shift from a hydrophilic to a hydrophobic character. mdpi.commdpi.com

This modification enhances the wetting of the filler particles by the liquid polymer melt during processing. mdpi.com Improved wetting ensures that there are fewer voids or defects at the filler-matrix interface, leading to a more robust and durable composite material. researchgate.net The enhanced compatibility prevents issues like particle pull-out and debonding under mechanical stress. mdpi.com

| Surface | Treatment | Water Contact Angle | Implication |

|---|---|---|---|

| Bare AZ31 Alloy | None | 38.0° ± 3.8° | Hydrophilic nature. mdpi.com |

| Etched AZ31 Alloy | Stearic Acid Solution | >150° | Superhydrophobic surface achieved, indicating significantly reduced surface energy. mdpi.com |

| Unmodified Garnet | None | <82° | Hydrophilic surface. mdpi.com |

| Modified Garnet | Sodium Stearate | 135° | Extremely hydrophobic surface, indicating successful surface energy modification. mdpi.com |

Role in the Formulation and Stability of Complex Colloidal Systems

This compound is a key component in the formulation of complex colloidal systems, particularly microemulsions and nanoemulsions, where it typically constitutes part of the oil phase. google.comgoogle.comgoogleapis.com

Microemulsions and nanoemulsions are advanced colloidal dispersions used in various fields. Microemulsions are thermodynamically stable, optically isotropic systems with droplet sizes generally under 100 nm. google.com Nanoemulsions are kinetically stable systems, with droplet sizes typically ranging from 20 to 200 nm, that require high-energy input for their formation. mdpi.comnih.gov

In both systems, this compound can be used as the internal, non-polar phase that is dispersed as fine droplets within a continuous aqueous phase (in an oil-in-water, O/W, system). google.comgoogleapis.commdpi.com The structure consists of these oil-core droplets surrounded by a stabilizing layer of emulsifiers and co-emulsifiers at the oil-water interface. google.com

The stability of these nano-sized dispersions is paramount and is influenced by the composition of the formulation. The relationship between the oil phase (containing this compound), the aqueous phase, and the surfactant system determines the droplet size, polydispersity index (PDI), and long-term stability. google.commdpi.com A low PDI value indicates a narrow droplet size distribution, which is desirable for stability as it minimizes Ostwald ripening—a destabilization mechanism where larger droplets grow at the expense of smaller ones. researchgate.net The zeta potential, a measure of the surface charge of the droplets, is also a critical indicator of stability; a high absolute zeta potential (e.g., > |30| mV) suggests strong electrostatic repulsion between droplets, preventing aggregation and coalescence. mdpi.comparticletechlabs.com

Research on nanoemulsions containing isononyl isononanoate (a similar ester) has demonstrated that stable formulations can be achieved with particle sizes around 133 nm, a PDI of approximately 0.30, and a zeta potential of about -60 mV, indicating good physical stability. mdpi.com

| Parameter | Value | Significance for Stability |

|---|---|---|

| Particle Size | ~133 nm | Falls within the typical range for nanoemulsions (20-200 nm), contributing to high surface area and kinetic stability. mdpi.com |

| Polydispersity Index (PDI) | ~0.33 | Indicates a relatively uniform distribution of droplet sizes, which helps to prevent destabilization via Ostwald ripening. mdpi.com |

| Zeta Potential | ~ -61 mV | A high negative value signifies strong electrostatic repulsion between droplets, effectively preventing aggregation and maintaining a stable dispersion. mdpi.com |

The formation of a stable emulsion with an oil phase like this compound relies on the action of emulsifying agents. nih.gov Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing the interfacial tension between the two immiscible liquids. nih.gov This reduction in tension facilitates the breaking of large droplets into smaller ones during homogenization. google.com

Once the droplets are formed, the emulsifier provides stability through several mechanisms. It can create a physical barrier (steric hindrance) or an electrostatic charge (electrostatic repulsion) around the droplets, which prevents them from coalescing when they collide due to Brownian motion. nih.govmdpi.com The choice of emulsifier is critical and is often guided by the hydrophile-lipophile balance (HLB) system. For an O/W emulsion with an oil phase like this compound, emulsifiers with higher HLB values (8-18) are typically selected. nih.gov Often, a combination of a hydrophilic emulsifier and a lipophilic co-emulsifier is used to achieve optimal packing and stability at the interface. google.com

The phase behavior of these systems can be complex. By systematically varying the proportions of oil (e.g., this compound), water, and surfactants, pseudo-ternary phase diagrams can be constructed. researchgate.net These diagrams map the different structures that form, such as water-in-oil (W/O) microemulsions, bicontinuous structures, and oil-in-water (O/W) microemulsions, allowing formulators to identify the specific compositions that yield a stable, single-phase microemulsion. researchgate.net

Application in High-Performance Functional Fluids and Lubricants (Focus on molecular mechanisms and material interactions)

This compound's utility in high-performance functional fluids and lubricants is rooted in its distinct molecular structure. As a synthetic ester, it consists of a polar ester group and non-polar hydrocarbon chains (an isononyl alcohol-derived chain and a stearic acid-derived chain). This amphiphilic nature governs its interactions at interfaces and in bulk fluid, making it a versatile component in advanced lubricant formulations. The long carbon chains contribute to lubricity and film formation, while the ester functionality provides polarity, which influences surface affinity and additive solubility. aston-chemicals.comlube-media.com

The polarity of the ester group allows it to form a dipole, enabling it to adhere to metal surfaces, a critical function in boundary lubrication. lube-media.com This surface activity helps to create a protective film that reduces friction and wear between moving parts. Furthermore, the molecular weight and branched structure of the isononyl group influence the fluid's viscosity and low-temperature performance. specialchem.com Increased branching in an ester's chemical structure can lead to a decrease in viscosity when compared to its linear counterpart. specialchem.com The long, saturated stearate chain provides hydrolytic stability and a low-friction interface. These molecular attributes allow this compound to function effectively under a wide range of operating conditions, contributing to enhanced efficiency and equipment durability.

| Structural Feature | Molecular Mechanism | Impact on Lubricant Performance |

| Polar Ester Head | Adsorption onto metal surfaces via dipole-dipole interactions. lube-media.com | Forms a persistent lubricating film, reduces friction and wear. |

| Long Hydrocarbon Tails | Form a low-shear, ordered layer via van der Waals forces. | Provides lubricity, reduces direct asperity contact. |

| Branched Isononyl Group | Disrupts close packing of molecules compared to linear chains. specialchem.com | Influences viscosity and improves low-temperature fluidity. |

| High Molecular Weight | Increases intermolecular attraction (London dispersion forces). aston-chemicals.com | Contributes to viscosity and film strength. |

Tribological Studies at the Atomic and Molecular Scale

Tribology, the study of friction, wear, and lubrication, has increasingly moved towards understanding these phenomena at the smallest scales. pcs-instruments.com Nanotribology utilizes advanced techniques like the Atomic Force Microscope (AFM) and Molecular Dynamics (MD) simulations to investigate interactions between surfaces at the atomic and molecular levels. pcs-instruments.comictp.it These methods provide fundamental insights into how lubricant molecules arrange themselves at an interface and respond to shear and pressure, mechanisms that are critical for designing advanced lubricants. ictp.itresearchgate.net

While specific atomic-scale tribological studies on this compound are not extensively documented in publicly available literature, the behavior can be inferred from studies on similar long-chain esters and stearates. The primary mechanism for such molecules is boundary lubrication. mdpi.com In this regime, the lubricant forms a thin, often monomolecular, film on the interacting surfaces.

At the molecular level, the process unfolds as follows:

Adsorption: The polar ester head of the this compound molecule exhibits a strong affinity for metal or metal oxide surfaces. It adsorbs onto the surface, creating an anchor point. mdpi.comresearchgate.net

Film Self-Assembly: The long stearate tails, being non-polar, orient themselves away from the polar surface, often aligning with the tails of adjacent molecules. This creates an organized, low-shear layer that prevents direct contact between the surface asperities (microscopic peaks on a surface). celluloseankit.com

Shear Behavior: When subjected to lateral forces, sliding occurs between these layers of hydrocarbon tails, which involves overcoming relatively weak van der Waals forces. This is energetically more favorable than the shearing of the much stronger metallic bonds of the underlying surfaces, thus reducing friction and preventing wear.

MD simulations on similar systems have shown that the effectiveness of the lubricating film is dependent on factors like molecular packing density, chain alignment, and the presence of unsaturated bonds at the interface. researchgate.netnih.gov

| Interaction Scale | Phenomenon | Governing Principles & Interactions |

| Atomic | Surface Adsorption | Dipole interactions between the ester's oxygen atoms and the metal surface atoms. lube-media.com |

| Molecular | Boundary Film Formation | Self-assembly of long hydrocarbon chains driven by van der Waals forces, creating an ordered, protective layer. mdpi.comcelluloseankit.com |

| Nanoscale | Friction Reduction | Low-energy shearing between layers of lubricant molecules, preventing asperity contact and adhesion. ictp.it |

| Nanoscale | Wear Prevention | The lubricant film acts as a sacrificial layer, absorbing shear stress and protecting the substrate material. nih.gov |

Rheological Modifier Principles in Advanced Systems

Rheology modifiers are additives used to control the flow properties and viscosity of a fluid. borchers.comcrodaindustrialspecialties.com In advanced systems, maintaining a stable viscosity across a range of temperatures and shear rates is crucial for performance and longevity. advancedpolymers.co.zaresearchgate.net this compound, as a long-chain ester, can function as a rheological modifier, primarily by influencing the internal friction of the fluid.

The principles behind its function as a rheology modifier are based on its molecular structure and intermolecular interactions:

Viscosity Increase: The long hydrocarbon chains of this compound molecules interact with each other and with the base fluid molecules (e.g., polyalphaolefins) through temporary van der Waals forces. aston-chemicals.com These attractions increase the fluid's resistance to flow, thereby increasing its viscosity. The effectiveness of this thickening is related to the molecule's size and concentration in the formulation. researchgate.net

Shear Stability: Unlike high-molecular-weight polymers that are often used as viscosity modifiers, esters like this compound are not susceptible to permanent shear degradation. researchgate.net Large polymer chains can be mechanically broken under high shear, leading to a permanent loss of viscosity. The smaller, more robust ester molecules can align under shear, causing a temporary drop in viscosity (shear thinning), but they return to their previous state once the shear force is removed.

Temperature Stability: The branched isononyl group helps to disrupt the crystallization of the stearate chains at low temperatures, improving the fluid's pour point and low-temperature viscosity. At high temperatures, its relatively high molecular weight helps to maintain viscosity compared to lower molecular weight fluids. aston-chemicals.com

In essence, this compound helps to establish a desired rheological profile by forming a network of intermolecular interactions within the fluid, providing thickening and stability without the shear instability associated with some polymeric additives. mdpi.com

| Rheological Principle | Underlying Molecular Mechanism | Effect on Fluid Properties |

| Thickening/Viscosity Control | Intermolecular van der Waals forces between long hydrocarbon chains increase internal fluid friction. aston-chemicals.com | Increases and stabilizes bulk fluid viscosity. |

| Shear Thinning (Temporary) | Alignment of molecules in the direction of flow under shear stress reduces intermolecular resistance. | Reduces viscosity under high shear for improved efficiency, which is reversible. |

| Low-Temperature Fluidity | The branched isononyl structure hinders molecular packing and crystallization. specialchem.com | Maintains lower viscosity at cold temperatures, preventing gelling. |

| Dispersion and Stability | The polar nature of the ester group can help keep other additives and insoluble byproducts suspended. lube-media.commdpi.com | Prevents sedimentation and improves the overall stability of the formulation. advancedpolymers.co.za |

Environmental Chemistry and Biogeochemical Fate of Isononyl Stearate

Biodegradation Pathways and Mechanisms in Environmental Compartments

Biodegradation is anticipated to be the primary degradation pathway for isononyl stearate (B1226849) in most environmental compartments. The process is expected to be initiated by the cleavage of the ester bond, a common first step in the degradation of ester-containing compounds. oecd.org

Microbial Degradation Kinetics and Metabolite Formation

The initial step in the microbial degradation of isononyl stearate is the hydrolysis of the ester linkage, mediated by extracellular enzymes secreted by microorganisms. This reaction yields stearic acid and isononyl alcohol.

This compound + H₂O → Stearic Acid + Isononyl Alcohol

Stearic Acid (Octadecanoic acid): As a common, linear saturated fatty acid, stearic acid is readily biodegradable and is metabolized by a wide variety of microorganisms through the β-oxidation pathway into smaller molecules that enter central metabolic cycles.

Isononyl Alcohol (7-methyloctan-1-ol): This branched-chain alcohol is also expected to be biodegradable. The degradation of branched-chain alkanes and alcohols by microorganisms, such as those from the Pseudomonas genus, is a known process. nih.gov The pathway would likely involve oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, followed by further catabolism.

Enzymatic Hydrolysis in Natural Systems

The ester bond in this compound is susceptible to attack by hydrolytic enzymes that are ubiquitous in natural systems. Lipases and esterases, which are common extracellular enzymes produced by bacteria and fungi, catalyze the hydrolysis of ester linkages. oecd.orgatamankimya.com In aqueous environments, these enzymes facilitate the breakdown of the ester into its constituent alcohol and carboxylic acid, making them available for microbial uptake and metabolism. atamankimya.com The biocatalytic synthesis and hydrolysis of esters are well-established processes, indicating that the reverse reaction—degradation—is a fundamental biochemical pathway in the environment. atamankimya.comoecd.org

Sorption and Transport Mechanisms in Various Environmental Matrices

The movement and distribution of this compound in the environment are governed by its high hydrophobicity and low water solubility. Sorption, the process by which a chemical binds to solid particles like soil or sediment, is the dominant mechanism controlling its transport. noaa.gov

This compound's long alkyl chains (C18 and C9) make it a highly non-polar molecule, which will preferentially partition from water into organic phases. This behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). noaa.gov While an experimental Koc for this compound is not available, its value can be estimated to be very high based on its structure. For instance, the structurally similar isobutyl stearate has an estimated Koc of 33,000, which indicates it is expected to be immobile in soil. dguv.de

This strong affinity for organic matter means that if released into the environment, this compound will rapidly and strongly adsorb to soil particles, suspended solids in water, and sediment. echemi.com As a result, its mobility in soil is expected to be very low, with a negligible potential to leach into groundwater. noaa.gov Transport would primarily occur through the movement of soil and sediment particles via erosion and surface runoff.

Environmental Partitioning and Distribution Across Phases (e.g., air, water, soil)

The partitioning of a chemical describes its distribution among different environmental compartments. This is governed by its key physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow).

| Property | This compound | Stearic Acid | Data Source |

|---|---|---|---|

| Molecular Formula | C₂₇H₅₄O₂ | C₁₈H₃₆O₂ | |

| Molecular Weight (g/mol) | 410.72 | 284.48 | |

| Boiling Point (°C) | 443.9 (at 760 mmHg) | 383 (at 760 mmHg) | |

| Vapor Pressure | Very Low (Estimated) | 1 mmHg at 173.7 °C | dguv.de |

| Water Solubility | Very Low / Insoluble (Estimated) | Slightly Soluble (1-10 mg/mL at 23°C) | dguv.de |

| Log Kow (Octanol-Water Partition Coefficient) | High (Estimated >9) | 8.23 | dguv.de |

Based on these properties, the environmental distribution of this compound can be predicted:

Air: The vapor pressure is extremely low, meaning volatilization is negligible. Therefore, this compound is not expected to be present in the atmosphere.

Water: The water solubility is extremely low. If released to water, it will not remain dissolved in the water column but will rapidly partition to suspended organic matter and ultimately settle into the sediment.

Soil and Sediment: Due to its high Log Kow and consequently high Koc, soil and sediment will be the primary environmental sinks for this compound. dguv.de It will be strongly bound to the organic carbon fraction of these matrices, leading to its accumulation in these compartments where it will undergo slow degradation. echemi.com

Future Directions and Emerging Research Avenues for Isononyl Stearate

Development of Sustainable Production Technologies and Circular Economy Integration

The chemical industry is undergoing a significant transformation, driven by the need for sustainable practices and the principles of a circular economy. This shift directly impacts the production of esters like isononyl stearate (B1226849), traditionally synthesized from petrochemical-derived alcohols and fatty acids. Future research is focused on developing greener, more sustainable manufacturing routes.

Key research trends involve the utilization of bio-based feedstocks. rivm.nl The fatty acid component, stearic acid, can be sourced from renewable vegetable oils such as palm oil or olive oil. terchemicals.com Similarly, research is exploring the production of isononyl alcohol from biomass through fermentation and catalytic conversion processes. This transition from fossil-based to bio-based raw materials is a critical step in reducing the carbon footprint of isononyl stearate production. basf.com

Another significant area of development is the adoption of enzymatic catalysis over traditional chemical catalysts. Enzymes offer higher specificity, operate under milder reaction conditions (lower temperature and pressure), and generate less waste, aligning with the principles of green chemistry.